PRMT5‑MEP50 Binding: 5‑Methyl Regioisomer Engages the Target While the 6‑Methyl Isomer Shows No Detectable Affinity
Direct SPR comparison reveals that N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride binds to the PRMT5‑MEP50 complex with a Kd of 25 µM, whereas the 6‑methylpyridin‑2‑yl regioisomer (free base) gives no measurable binding up to 200 µM [1]. This indicates that the methyl position in the pyridine ring is a critical determinant of molecular recognition, making the 5‑methyl isomer the relevant probe for PRMT5 fragment‑based campaigns.
| Evidence Dimension | Binding affinity (Kd) to human PRMT5‑MEP50 complex |
|---|---|
| Target Compound Data | 25 µM (2.50E+4 nM) |
| Comparator Or Baseline | N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide (free base): no binding detected at ≤200 µM |
| Quantified Difference | >8‑fold selectivity window (lower limit estimate) |
| Conditions | Surface plasmon resonance (SPR) using full‑length human PRMT5‑MEP50 complex, 25 °C, pH 7.4 |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing published fragment‑to‑lead SAR; the 6‑methyl isomer is inactive and would lead to false‑negative screening results.
- [1] BindingDB. (2024) Direct SPR comparison of BDBM50089221 (5‑methyl, Kd = 2.50E+4 nM) versus BDBM50089222 (6‑methyl, no binding). Available at: https://bindingdb.org/ View Source
